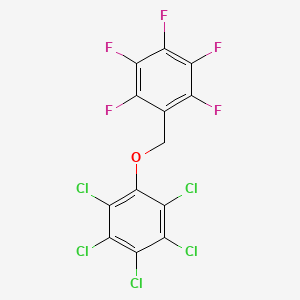
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene: is a complex organic compound characterized by the presence of multiple halogen atoms. The compound features a benzene ring substituted with five fluorine atoms and a pentachlorophenoxy methyl group. This unique structure imparts distinct chemical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pentafluorobenzene derivative reacts with a pentachlorophenoxy methyl halide under controlled conditions. The reaction is often carried out in the presence of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: The presence of multiple halogens makes it susceptible to oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMSO, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.
科学的研究の応用
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene involves its interaction with various molecular targets. The compound’s multiple halogen atoms can form halogen bonds with electron-rich sites on target molecules, influencing their structure and function. These interactions can affect various biochemical pathways, making the compound of interest in fields such as medicinal chemistry and molecular biology.
類似化合物との比較
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- Pentafluorophenyl isothiocyanate
- 2,3,4,5,6-Pentafluorobenzaldehyde
- Iodopentafluorobenzene
Uniqueness
Compared to similar compounds, 1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene is unique due to the presence of both fluorine and chlorine atoms, which impart distinct electronic and steric properties. This combination of halogens can lead to unique reactivity patterns and interactions with other molecules, making it a valuable compound for various applications.
特性
| 87002-11-7 | |
分子式 |
C13H2Cl5F5O |
分子量 |
446.4 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H2Cl5F5O/c14-3-4(15)6(17)13(7(18)5(3)16)24-1-2-8(19)10(21)12(23)11(22)9(2)20/h1H2 |
InChIキー |
FCMKQAHKFWEVOF-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


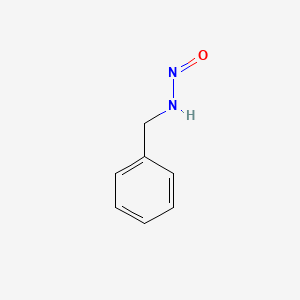
![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)
![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
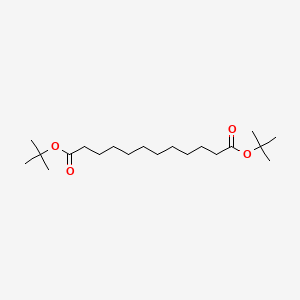
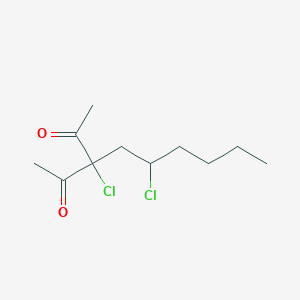
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/no-structure.png)
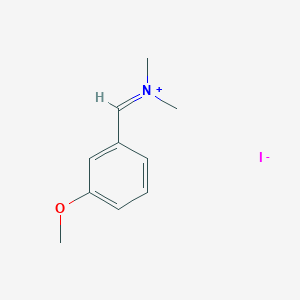
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
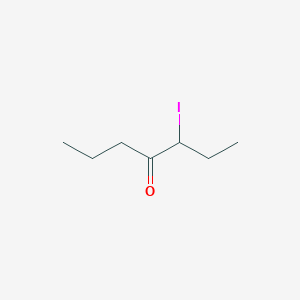

![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
